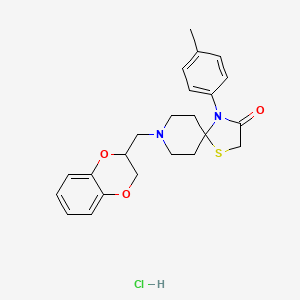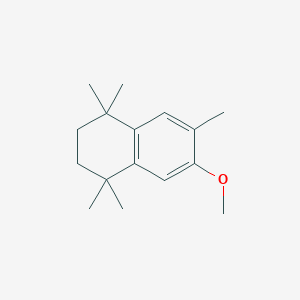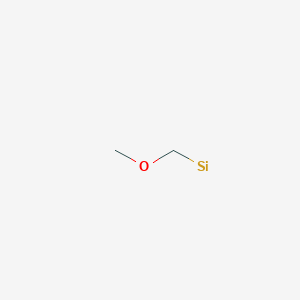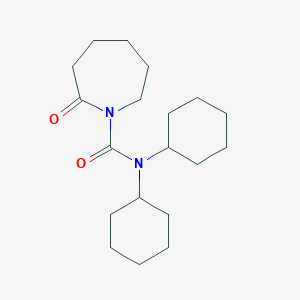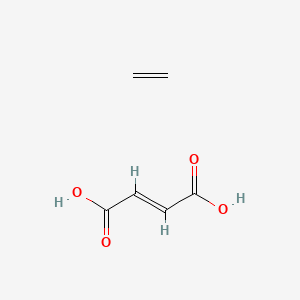![molecular formula C20H22N2O2 B14703768 Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl- CAS No. 24628-59-9](/img/structure/B14703768.png)
Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-tetrahydro-3’,3a,8b-trimethyl- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-tetrahydro-3’,3a,8b-trimethyl- typically involves multi-step reactions. One common method includes the reaction of isatin hydrazone with N-substituted pyrroloquinoxalinetriones. This reaction is carried out in anhydrous acetonitrile at elevated temperatures (around 83°C) for several hours . The process involves the oxidation of isatin hydrazone to diazooxindole, which then undergoes a formal [4+1] cycloaddition reaction to form the spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-tetrahydro-3’,3a,8b-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the spiro structure.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxindole derivatives, while reduction could produce spiro-indoline derivatives.
Scientific Research Applications
Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-trimethyl- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It is used in studies to understand the interactions between spiro compounds and biological targets, which can lead to the discovery of new therapeutic agents.
Industrial Applications: Although less common, the compound’s properties may be explored for use in materials science and other industrial applications.
Mechanism of Action
The mechanism by which Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-trimethyl- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The spiro structure allows the compound to fit into unique binding sites, potentially leading to inhibition or activation of these targets.
Comparison with Similar Compounds
Similar Compounds
Spiro[2H-1-benzopyran-2,2’-[2H]indole], 1’,3’-dihydro-1’,3’,3’-trimethyl-6-nitro-: This compound shares a similar spiro structure but differs in its functional groups and biological activities.
Spiro[indoline-3,2’-quinazoline]-2,4’(3’H)-dione: Another spiro compound with applications in medicinal chemistry, known for its bioactivity against cancer cells.
Uniqueness
The uniqueness of Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-trimethyl- lies in its specific spiro linkage and the presence of multiple functional groups that can be modified for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development make it a valuable compound for further research.
Properties
CAS No. |
24628-59-9 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3,3'a,8'b-trimethylspiro[1H-indole-2,2'-3,4-dihydrofuro[3,2-b]indole]-3-ol |
InChI |
InChI=1S/C20H22N2O2/c1-17-12-20(18(2,23)13-8-4-6-10-15(13)22-20)24-19(17,3)14-9-5-7-11-16(14)21-17/h4-11,21-23H,12H2,1-3H3 |
InChI Key |
RTQHPAOPTVJQGO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(C(C4=CC=CC=C4N3)(C)O)OC1(C5=CC=CC=C5N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)
![Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate](/img/structure/B14703707.png)
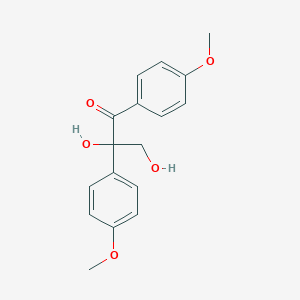
![2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14703712.png)
